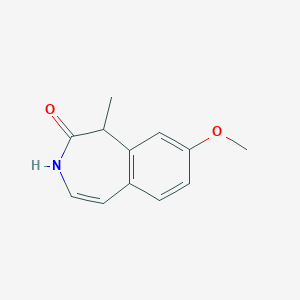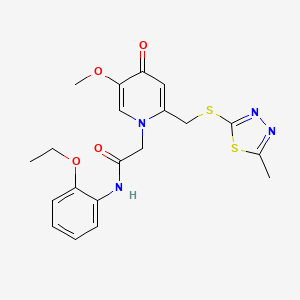methanamine CAS No. 861207-76-3](/img/structure/B2765168.png)
N-[(3-chloro-4-methoxyphenyl)methylene](4-chlorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3-chloro-4-methoxyphenyl)methylene](4-chlorophenyl)methanamine, also known as CMCM, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Scientific Research Applications
Chemical Modification of Polymers
One research avenue for N-(3-chloro-4-methoxyphenyl)methylenemethanamine and related compounds involves chemical modifications of polymers. For example, methylene groups in 1,4-polybutadiene were partially brominated and subsequently reacted with various bromides, including 4-methoxyphenyl-, to introduce specific substituents into the polymer. These modified polymers were then investigated for their properties, showcasing the potential of such chemical entities in altering material characteristics through polymer modification techniques (Hummel et al., 1978).
Material Science and Electronics
Synthesis of Conducting Polymers
The synthesis of new thiophene derivatives, including those with methoxycarbonyl methyl substituents, highlights the application of similar chemical structures in creating precursors for conducting polymers. These materials are promising for electronics, demonstrating the role of such chemical entities in advancing materials science and the development of electronic components (Fazio et al., 1999).
Photophysical Properties
Enhancing Solid-State Emission
By controlling the molecular structure, including the incorporation of specific substituents like methoxyphenyl groups, researchers have been able to tune the optical properties and enhance the solid-state emission of poly(thiophene)s. This finding is crucial for the development of materials with improved luminescence properties for applications in optoelectronics and photonics (Li et al., 2002).
Solar Energy
Hole-Transporting Materials for Solar Cells
The development of new electron-rich molecules, which include thiophene cores with arylamine side groups, showcases the use of N-(3-chloro-4-methoxyphenyl)methylenemethanamine related structures in creating hole-transporting materials (HTMs) for perovskite-based solar cells. Achieving high power conversion efficiencies with these HTMs marks a significant step forward in the quest for more efficient and cost-effective solar energy solutions (Li et al., 2014).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-[(4-chlorophenyl)methyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-19-15-7-4-12(8-14(15)17)10-18-9-11-2-5-13(16)6-3-11/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBOLRRDZFJQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate](/img/structure/B2765090.png)

![N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765095.png)




![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2765102.png)
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)

![ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2765107.png)